![molecular formula C10H22N2 B1419379 N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine CAS No. 915923-35-2](/img/structure/B1419379.png)
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine
Overview
Description
“N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine” is a compound with the molecular formula C10H22N2 . It is also known as 2-(1-Methylpiperidin-4-yl)ethanamine . This compound is a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular weight of “N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine” is 170.3 g/mol . The InChI code for this compound is 1S/C10H22N2/c1-3-11-6-9-12-7-4-10(2)5-8-12/h10-11H,3-9H2,1-2H3 .Physical And Chemical Properties Analysis
“N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine” is a liquid at room temperature .Scientific Research Applications
Pharmacological Research
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine is a piperidine derivative, a class of compounds known for their pharmacological potential. Piperidine structures are commonly found in various therapeutic agents due to their affinity for biological receptors . This compound could be explored for its potential interactions with central nervous system receptors, which may lead to the development of new medications for neurological disorders.
Material Science
In material science, this compound’s structural properties could be utilized in the synthesis of novel organic materials. Its ability to act as a ligand may be valuable in creating new metal-organic frameworks (MOFs), which have applications in gas storage, separation technologies, and catalysis .
Chemical Synthesis
As a building block in chemical synthesis, N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine can be used to synthesize more complex molecules. Its piperidine core is a versatile scaffold that can undergo various chemical reactions, making it a valuable starting material for the synthesis of pharmaceuticals and agrochemicals .
Analytical Chemistry
In analytical chemistry, derivatives of piperidine like N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine can be employed as standards or reagents. Their stable structure under analytical conditions makes them suitable for use in calibrating instruments or as intermediates in the development of analytical methods .
Environmental Impact Studies
The environmental impact of chemicals is an important area of study. N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine could be examined for its biodegradability and potential effects on ecosystems. Understanding its breakdown products and their persistence in the environment is crucial for assessing its ecological footprint .
Safety and Handling Protocols
Developing safety and handling protocols for laboratory chemicals is essential. Research into the proper storage, handling, and disposal of N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine can contribute to safer laboratory practices. It’s important to understand its reactivity, toxicity, and any hazards associated with its use .
Safety and Hazards
properties
IUPAC Name |
N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-11-6-9-12-7-4-10(2)5-8-12/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZRZRCZHVZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCC(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672406 | |
Record name | N-Ethyl-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine | |
CAS RN |
915923-35-2 | |
Record name | N-Ethyl-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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